3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea
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Overview
Description
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydroquinoline moiety with a tetrahydropyran ring, linked through a urea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using a sulfonyl chloride reagent.
Formation of the Tetrahydropyran Ring: This can be synthesized through a cyclization reaction involving a diol and an acid catalyst.
Coupling of the Two Moieties: The final step involves the formation of the urea linkage by reacting the tetrahydroquinoline and tetrahydropyran intermediates with an isocyanate reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow reactors for continuous synthesis, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfonyl and urea groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The urea linkage can also interact with enzymes, affecting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
- 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)thiourea
Uniqueness
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a urea group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-24(21,22)19-8-2-3-12-4-5-14(11-15(12)19)18-16(20)17-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLPJFJCRZEWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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